2-(5-Bromo-1-methyl-1H-pyrazol-3-YL)acetonitrile
Description
2-(5-Bromo-1-methyl-1H-pyrazol-3-YL)acetonitrile is a brominated pyrazole derivative with a methyl group at the N1 position and an acetonitrile substituent at the C3 position. Its molecular formula is C₆H₆BrN₃ (assuming structural similarity to compounds in ), with a molecular weight of approximately 200.04 g/mol . This compound is primarily utilized in medicinal chemistry and materials science due to its balanced electronic and steric properties .
Properties
Molecular Formula |
C6H6BrN3 |
|---|---|
Molecular Weight |
200.04 g/mol |
IUPAC Name |
2-(5-bromo-1-methylpyrazol-3-yl)acetonitrile |
InChI |
InChI=1S/C6H6BrN3/c1-10-6(7)4-5(9-10)2-3-8/h4H,2H2,1H3 |
InChI Key |
RMSCDUHKJOBSAB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)CC#N)Br |
Origin of Product |
United States |
Preparation Methods
Stepwise Synthesis from Diethyl Butynedioate and Methylhydrazine
A patented method describes a multistep synthesis starting from diethyl butynedioate and methylhydrazine to ultimately obtain 5-bromo-1-methyl-1H-pyrazol-3-amine, which can be further derivatized to the target compound. The key steps are:
| Step | Reaction Description | Reagents & Conditions | Product | Yield/Notes |
|---|---|---|---|---|
| 1 | Condensation of diethyl butynedioate with 40% aqueous methylhydrazine | Diethyl ether, cooled to -10 °C, dropwise addition, reaction at 0 to -5 °C, 30 min | 5-Hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester | Isolated by filtration and drying |
| 2 | Bromination using tribromooxyphosphorus | Acetonitrile, reflux | Ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate | Extraction with ethyl acetate, drying |
| 3 | Hydrolysis of ester to acid | Ethanol, 10% NaOH, room temperature | 5-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid | pH adjustment to 9, extraction |
| 4 | Carbamate formation | Dimethylformamide, tert-butyl alcohol, azido dimethyl phosphate, 100 °C | tert-Butyl (5-bromo-1-methyl-1H-pyrazol-3-yl) carbamate | Purified by chromatography |
| 5 | Deprotection | Dichloromethane, 50% trifluoroacetic acid, room temperature | 5-Bromo-1-methyl-1H-pyrazol-3-amine | Extraction and drying |
This sequence provides a robust route to the 5-bromo-1-methyl-pyrazol-3-amine intermediate, which can be modified further to introduce the acetonitrile group.
Introduction of the Acetonitrile Group at the 3-Position
While the patent focuses on the amine derivative, the nitrile group at the 3-position can be introduced by nucleophilic substitution or via cyanomethylation reactions on the pyrazole ring or its derivatives.
A common approach involves:
- Conversion of the 3-position carboxylic acid or ester to the corresponding bromomethyl derivative.
- Nucleophilic displacement of the bromide with cyanide ion to yield the acetonitrile substituent.
Alternatively, reduction of an ester to the corresponding alcohol followed by bromination and cyanide substitution is also feasible, as supported by synthetic procedures involving pyrazole derivatives.
Example Synthesis of (5-Bromo-1-methyl-1H-pyrazol-4-yl)methanol and Further Functionalization
From the literature, a related pyrazole derivative was synthesized as follows:
| Step | Reaction | Reagents & Conditions | Yield/Notes |
|---|---|---|---|
| Reduction of ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate to (5-bromo-1-methyl-1H-pyrazol-4-yl)methanol | Diisobutylaluminum hydride (1 M in THF), 0 °C to room temp, 2 h | 94% yield, crude used directly | |
| Bromination of alcohol to bromomethyl derivative | N-Bromosuccinimide (NBS), reflux or microwave irradiation | Followed by extraction and purification |
The bromomethyl intermediate can then be reacted with sodium cyanide or other cyanide sources to afford the acetonitrile derivative.
Suzuki Coupling and Other Functionalization Methods
Other synthetic routes employ Suzuki cross-coupling reactions to install pyrazole rings or aryl substituents, which can be adapted to prepare this compound derivatives. These methods typically involve:
- Preparation of brominated pyrazole intermediates.
- Cross-coupling with boronic acid derivatives.
- Subsequent functional group transformations to introduce nitrile groups.
Comparative Data Table of Key Preparation Steps
| Step | Intermediate/Product | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | 5-Hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester | Diethyl butynedioate, methylhydrazine | -10 °C to 100 °C, filtration | Not specified | Formation of pyrazole ring |
| 2 | Ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate | Tribromooxyphosphorus, acetonitrile | Reflux | Not specified | Aromatic bromination |
| 3 | 5-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid | NaOH, ethanol, room temp | Hydrolysis | Not specified | Ester to acid |
| 4 | tert-Butyl (5-bromo-1-methyl-1H-pyrazol-3-yl) carbamate | Azido dimethyl phosphate, tert-butyl alcohol, DMF | 100 °C | Not specified | Carbamate protection |
| 5 | 5-Bromo-1-methyl-1H-pyrazol-3-amine | Trifluoroacetic acid, DCM | Room temp | Not specified | Deprotection |
| 6 | (5-Bromo-1-methyl-1H-pyrazol-4-yl)methanol | Diisobutylaluminum hydride | 0 °C to RT | 94% | Reduction of ester |
| 7 | Bromomethyl derivative | NBS | Reflux or microwave | Not specified | Bromination of alcohol |
| 8 | This compound | Sodium cyanide or equivalent | Nucleophilic substitution | Not specified | Cyanomethylation |
Research Findings and Notes
- The patented method provides a comprehensive and reproducible synthetic route to key intermediates, including 5-bromo-1-methyl-pyrazole derivatives, which are essential for further functionalization.
- Reduction of esters to alcohols followed by bromination and cyanide substitution is a classical and efficient method to introduce the acetonitrile group.
- Suzuki coupling and other cross-coupling methodologies enable diversification of the pyrazole core, facilitating access to various substituted analogs.
- The choice of solvents, temperature control, and purification methods (e.g., extraction, drying agents, chromatography) are critical for optimizing yields and purity.
- No direct, single-step synthesis of this compound was found in literature; rather, multi-step sequences involving brominated pyrazole intermediates and subsequent cyanomethylation are standard.
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromo-1-methyl-1H-pyrazol-3-YL)acetonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea in polar solvents.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Substitution: Formation of 2-(5-substituted-1-methyl-1H-pyrazol-3-YL)acetonitrile derivatives.
Reduction: Formation of 2-(5-Bromo-1-methyl-1H-pyrazol-3-YL)ethylamine.
Oxidation: Formation of 2-(5-Bromo-1-methyl-1H-pyrazol-3-YL)acetic acid.
Scientific Research Applications
2-(5-Bromo-1-methyl-1H-pyrazol-3-YL)acetonitrile has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, anticancer, and antimicrobial activities.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 2-(5-Bromo-1-methyl-1H-pyrazol-3-YL)acetonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The bromine and nitrile groups can interact with biological targets through hydrogen bonding, van der Waals forces, and covalent interactions .
Comparison with Similar Compounds
2-(4-Bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile (C₇H₅BrF₃N₃; MW: 268.03 g/mol)
- Structural Differences : Bromine at C4 (vs. C5 in the target compound), additional trifluoromethyl (-CF₃) at C3, and methyl at C3.
- Physicochemical Impact : The -CF₃ group increases electronegativity, lowering the LUMO energy and enhancing electrophilic reactivity. This compound is less sterically hindered than the target due to the absence of a methyl group at N1 .
- Applications : Preferred in fluorinated drug candidates for improved metabolic stability .
(4-Bromo-1H-pyrazol-1-yl)acetonitrile (C₅H₄BrN₃; MW: 186.01 g/mol)
- Structural Differences: Bromine at C4 (vs.
- Reactivity : The absence of the N1 methyl group reduces steric hindrance, making it more reactive in nucleophilic substitutions. However, the C4 bromine may lead to regioselectivity challenges in coupling reactions .
Heterocyclic Variations
2-(5-Bromo-1H-indazol-3-yl)acetonitrile (C₉H₆BrN₃; MW: 236.07 g/mol)
2-(5-Methoxy-phenyl-1H-1,2,4-triazole-3-ylthio)acetonitrile
- Core Structure : 1,2,4-Triazole with a methoxyphenyl group and thioether linkage.
- Reactivity : The thioether group introduces sulfur-based reactivity (e.g., oxidation to sulfones), while the methoxy group donates electron density, altering solubility and binding affinity in biological systems .
Pyrazolone Derivatives
4-Bromo-5-(bromomethyl)-2-(3',5'-dimethylphenyl)-1-methyl-1,2-dihydro-3H-pyrazol-3-one
- Core Structure : Dihydropyrazolone with bromomethyl and bromo substituents.
- Functionality: The ketone group enables hydrogen bonding, influencing crystallization behavior (as per Etter’s hydrogen-bonding principles in ).
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Applications |
|---|---|---|---|---|
| Target Compound | C₆H₆BrN₃ | 200.04 | 5-Br, 1-Me, C3-CN | Cross-coupling, drug intermediates |
| 2-(4-Bromo-5-Me-3-CF₃-1H-pyrazol-1-yl)acetonitrile | C₇H₅BrF₃N₃ | 268.03 | 4-Br, 5-Me, 3-CF₃ | Fluorinated drug candidates |
| (4-Bromo-1H-pyrazol-1-yl)acetonitrile | C₅H₄BrN₃ | 186.01 | 4-Br, no N-Me | High-reactivity intermediates |
| 2-(5-Bromo-1H-indazol-3-yl)acetonitrile | C₉H₆BrN₃ | 236.07 | Indazole core, 5-Br | Kinase inhibitors |
| 2-(5-MeO-phenyl-1,2,4-triazol-3-ylthio)acetonitrile | C₁₁H₁₀N₄OS | 246.29 | Thioether, MeO-phenyl | Antioxidant agents, metal chelators |
Research Findings and Key Insights
- Synthetic Routes : Brominated pyrazole acetonitriles are commonly synthesized via nucleophilic substitution or cyclization reactions. highlights hydrogen chloride-mediated imine chloride formation as a viable pathway for related nitriles .
- Electronic Properties : Bromine’s electron-withdrawing effect lowers LUMO energy, facilitating electrophilic attack. Triazole derivatives with methoxy groups () exhibit higher HOMO energies, favoring electron donation .
- Crystallography : Hydrogen-bonding patterns () influence the crystallinity of pyrazolone derivatives, critical for material science applications .
Biological Activity
2-(5-Bromo-1-methyl-1H-pyrazol-3-YL)acetonitrile is a compound belonging to the pyrazole family, characterized by its unique structural features, including a bromine atom and an acetonitrile functional group. This compound has garnered attention for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this compound through various studies, synthesis methods, and potential applications.
- Molecular Formula : C6H6BrN3
- Molecular Weight : 202.03 g/mol
- CAS Number : 2105570-12-3
Synthesis Methods
Several methods have been documented for synthesizing this compound. Common approaches include:
- Bromination of Pyrazole Derivatives : Utilizing bromine in the presence of a base to introduce the bromine atom.
- Nitrile Formation : Converting a suitable precursor into the acetonitrile group through nucleophilic substitution reactions.
Antimicrobial Activity
Research indicates that derivatives of pyrazole, including this compound, exhibit significant antimicrobial properties. A study evaluated various pyrazole derivatives against common pathogens, revealing that certain compounds demonstrated minimum inhibitory concentrations (MICs) as low as 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
Anti-inflammatory Properties
Pyrazole derivatives have also been studied for their anti-inflammatory effects. Notably, compounds similar to this compound showed potent inhibition of cyclooxygenase (COX) enzymes, which are key players in inflammatory processes. For example, some derivatives exhibited IC50 values significantly lower than traditional anti-inflammatory drugs like celecoxib .
Anticancer Activity
The compound has been explored for its potential as an anticancer agent. Research indicates that pyrazole derivatives can inhibit phosphatidylinositol-3-kinase (PI3K), which is involved in cancer cell growth and metabolism . The structural modifications in these compounds can enhance their selectivity and efficacy against cancer cells.
Study on Antimicrobial Efficacy
In a study published in ACS Omega, a series of pyrazole derivatives were evaluated for their antimicrobial activity. Among them, compound 7b (related to this compound) showed remarkable efficacy with MIC values indicating strong bactericidal activity against tested pathogens .
Anti-inflammatory Research
A review highlighted the anti-inflammatory activities of various pyrazole derivatives, including those with similar structures to this compound. These compounds demonstrated significant COX inhibition and were effective in reducing inflammation in animal models .
Comparison with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Bromo-1-methyl-1H-pyrazole | Lacks acetonitrile group | Moderate antimicrobial activity |
| 2-(4-Bromo-1-methyl-1H-pyrazol-5-YL)acetonitrile | Different substitution pattern | Enhanced anti-inflammatory effects |
| 2-(5-Bromo-1-methyl-1H-pyrazol-4-YL)acetonitrile | Similar structure | Potential anticancer properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
